![molecular formula C13H25NO9S3 B1237723 1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1237723.png)
1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucoberteroin is a thia-alkylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose attached to a 6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl group at the anomeric sulfur. It is a thia-alkylglucosinolic acid and an organic sulfide. It is a conjugate acid of a glucoberteroin(1-).
Applications De Recherche Scientifique
Enzyme Inhibition Studies
1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose and similar compounds have been investigated for their potential in enzyme inhibition studies. These compounds are known for their unusual anomeric functionality, which might resist or inhibit normal enzymatic carbohydrate processing. This characteristic makes them valuable in studying enzyme inhibition, structure, mechanism, and function (Knapp, Darout, & Amorelli, 2006).
Synthesis of Novel Glycosides
Research has also explored the use of derivatives of such compounds in synthesizing novel glycosides. For example, derivatives of 1,6-dideoxy-1,6-epithio- and 1,6-dideoxy-1,6-episeleno-β-D-glucopyranose have been effective as glycosyl donors, contributing to the synthesis of various disaccharide derivatives (Stick, Tilbrook, & Williams, 1999).
Production of Sulfur-Linked Carbohydrate Analogues
In the realm of polysaccharide analogues, the synthesis of sulfur-linked tetrasaccharide analogues of immunostimulant polysaccharides has been a significant area of study. These analogues, such as sulfur-linked tetrasaccharides, can be synthesized efficiently and have potential applications in biological research and drug development (Contour-Galcéra, Ding, Ortiz-Mellet, & Defaye, 1996).
Potential as Glucosidase Inhibitors
Some derivatives have been synthesized specifically for evaluation as potential glucosidase inhibitors. For instance, the disaccharide α-D-Glc p-(1-S-2)-β-D-Glc p-(1-OPr) has been created as a thio analogue of n-propyl kojibioside for this purpose (Andrews & Pinto, 1995).
Use in the Diagnosis of Tay-Sachs Disease
Compounds similar to 1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose have been used in the diagnosis of Tay-Sachs disease. Derivatives like 4-Methylumbelliferyl-6-sulfo-2-acetamido-2-deoxy derivatives of beta-D glucopyranoside are highly specific for hexosaminidase A, a crucial enzyme in this context (Ben-yoseph, Reid, Shapiro, & Nadler, 1985).
Propriétés
Nom du produit |
1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose |
|---|---|
Formule moléculaire |
C13H25NO9S3 |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-6-methylsulfanyl-N-sulfooxyhexanimidothioate |
InChI |
InChI=1S/C13H25NO9S3/c1-24-6-4-2-3-5-9(14-23-26(19,20)21)25-13-12(18)11(17)10(16)8(7-15)22-13/h8,10-13,15-18H,2-7H2,1H3,(H,19,20,21)/b14-9-/t8-,10-,11+,12-,13+/m1/s1 |
Clé InChI |
MEFPHTVXBPLRLX-CBEPRAPJSA-N |
SMILES isomérique |
CSCCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CSCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
SMILES canonique |
CSCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)

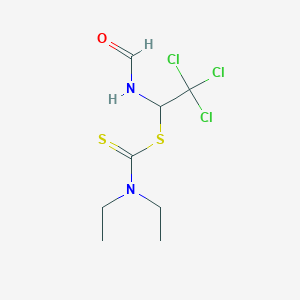
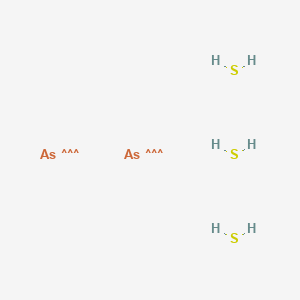
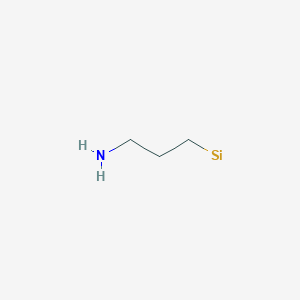

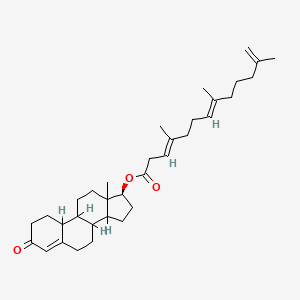
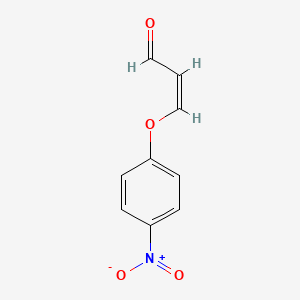
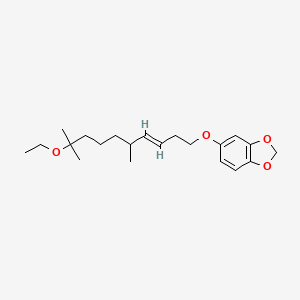
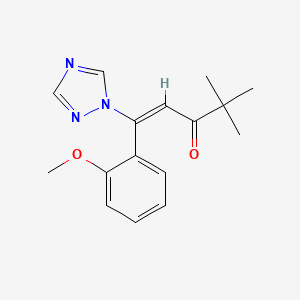
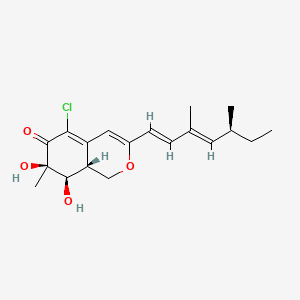
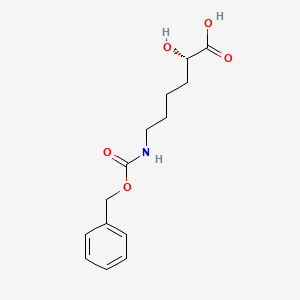
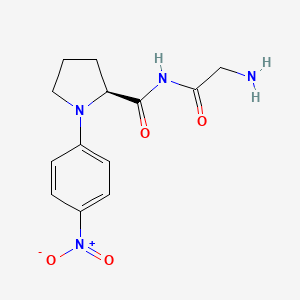
![[4-[(2S,4R,6S)-2-[4-(aminomethyl)phenyl]-6-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-1,3-dioxan-4-yl]phenyl]methanol](/img/structure/B1237665.png)